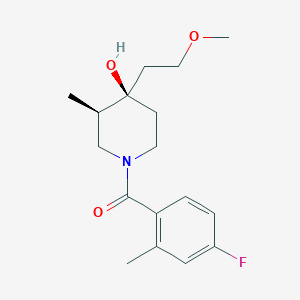

![molecular formula C18H24N6O B5526039 4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including nucleophilic aromatic substitution, hydrogenation, and iodination processes. For instance, the synthesis of "4-(4-iodo-1H-pyrazol-1-yl)piperidine," a key intermediate in the synthesis of Crizotinib, was achieved through a robust three-step process, highlighting the importance of optimizing each step for successful scale-up (Fussell et al., 2012). Similar strategies can be adapted for the synthesis of the target compound, emphasizing the need for precise control over reaction conditions to achieve the desired product.

Molecular Structure Analysis

Molecular structure investigations often employ X-ray crystallography combined with Hirshfeld and DFT calculations to analyze intermolecular interactions and predict electronic properties. For closely related s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, studies revealed dominant H...H, N...H, and H...C contacts, with DFT calculations used to compute molecular structures and predict NMR chemical shifts, demonstrating good correlation with experimental data (Shawish et al., 2021). This approach can provide insights into the molecular structure and electronic properties of the compound .

Chemical Reactions and Properties

Chemical reactions involving the compound are likely to be influenced by its functional groups and heterocyclic structure. For example, one-step syntheses involving similar structures utilize three-component condensations, highlighting the compound's reactivity towards such processes (Shestopalov et al., 2002). Understanding these reactions is crucial for exploring the chemical properties and potential reactivity of the compound.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystalline structure, are essential for determining the compound's applications and handling. Although specific data on the compound is not provided, studies on related compounds offer valuable insights. For instance, modifications to the molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines were made to improve water solubility, indicating the importance of structural elements in influencing physical properties (Baraldi et al., 2012).

Chemical Properties Analysis

The chemical properties of the compound are closely related to its functional groups and overall molecular structure. For example, the introduction of substituents can significantly affect reactivity, as seen in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which involve reactions with different heterocyclic amines (Mohamed et al., 2011). Such studies are crucial for understanding the reactivity and potential applications of the compound.

Aplicaciones Científicas De Investigación

Role in Dopamine Receptor Research

One notable application of related compounds is their role as ligands for the human dopamine D4 receptor, where modifications to similar molecules have been explored to enhance affinity and selectivity over other dopamine receptors. Such research is instrumental in the development of drugs targeting neurological disorders and conditions influenced by dopamine dysfunction (Rowley et al., 1997).

Antimicrobial Activity

Compounds structurally related to 4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine have been evaluated for their antimicrobial properties. For instance, thiazole-aminopiperidine hybrid analogues have shown promise as novel Mycobacterium tuberculosis GyrB inhibitors, offering new avenues for tuberculosis treatment (Jeankumar et al., 2013).

Adenosine Receptor Antagonism

Research into water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are analogues to the compound , has revealed their potential as human A₃ adenosine receptor antagonists. These studies are crucial for developing therapeutics for conditions such as inflammatory diseases, where adenosine receptor antagonism can be beneficial (Baraldi et al., 2012).

Cancer Research

The exploration of aurora kinase inhibitors showcases the application of similar compounds in cancer research. Inhibitors targeting the aurora kinases are considered potential therapeutic agents for cancer treatment due to their role in cell division and tumorigenesis (ヘンリー,ジェームズ, 2006).

Synthesis and Drug Development

The synthesis and structural analysis of compounds containing pyrazole/piperidine/aniline moieties contribute to the fundamental understanding of their chemical properties and potential drug interactions. Such research is pivotal for the design and development of new pharmaceuticals with enhanced efficacy and reduced side effects (Shawish et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-ethyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]-1-(furan-2-ylmethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-2-24-17(14-23-9-4-8-19-23)20-21-18(24)15-6-10-22(11-7-15)13-16-5-3-12-25-16/h3-5,8-9,12,15H,2,6-7,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUWOODTDCMBKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1C2CCN(CC2)CC3=CC=CO3)CN4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

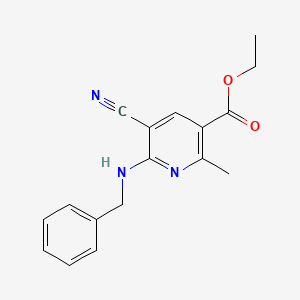

![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)

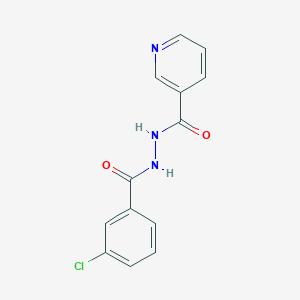

![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)

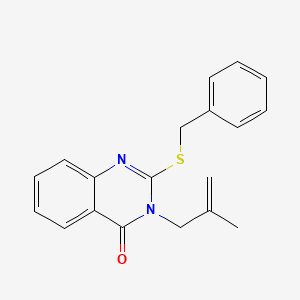

![6-(2-furyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5525987.png)

![3-[4-chloro-3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B5525993.png)

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)